DBCO-Val-Cit-PABC-OH, a compound used in the synthesis of antibody-drug conjugates (ADCs), is characterized by its unique structural components. The compound features a dibenzocyclooctyne moiety, which facilitates strain-promoted alkyne-azide cycloaddition reactions, and a valine-citrulline dipeptide that is cleavable by cathepsin B, an enzyme found in lysosomes. This property allows for selective drug release within target cells, enhancing the efficacy of therapeutic agents. The molecular formula of DBCO-Val-Cit-PABC-OH is with a molecular weight of 694.83 g/mol .
DBCO-Val-Cit-PABC-OH is synthesized through various chemical methods, often involving multiple steps starting from simpler amino acids and alcohols. It is commercially available from several suppliers, including CD Bioparticles and BenchChem, which provide detailed information on its synthesis and applications .
The synthesis of DBCO-Val-Cit-PABC-OH involves several key steps:
The synthetic routes often require controlled environments to maintain stability and yield. Industrial production methods mirror laboratory techniques but are optimized for scale and efficiency .
DBCO-Val-Cit-PABC-OH consists of:
The compound's structure can be represented by its SMILES notation: CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
.
The molecular weight and formula indicate a complex structure that supports its function in drug delivery systems.
DBCO-Val-Cit-PABC-OH undergoes several important chemical reactions:
These reactions are typically performed under ambient conditions, allowing for versatility in applications across different biological systems.
The mechanism of action for DBCO-Val-Cit-PABC-OH involves its role as a linker in ADCs:
DBCO-Val-Cit-PABC-OH exhibits high solubility due to its polar functional groups and is stable under physiological conditions.
DBCO-Val-Cit-PABC-OH has significant applications across various scientific fields:
The Val-Cit-PABC-OH dipeptide linker backbone is synthesized via Fmoc/tBu-based SPPS, which enables iterative coupling and deprotection cycles while minimizing racemization. The Fmoc group shields the α-amine of citrulline during valine coupling, while Boc protection on citrulline’s side chain prevents urea formation. This dual protection reduces epimerization to <2% during amide bond formation, critical for preserving protease specificity [1] [2]. Post-assembly, the linker is cleaved from the resin using trifluoroacetic acid (TFA), preserving the PABC-OH spacer’s integrity.
HATU-mediated coupling achieves near-quantitative yields (>98%) in Val-Cit-PABC-OH assembly. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates carboxylic acids at 0°C in dimethylformamide (DMF), facilitating rapid amide bond formation with minimal dipeptide aggregation. This method reduces reaction times to 30 minutes per coupling cycle and suppresses aspartimide formation in citrulline residues [1] [2].
Table 1: SPPS Optimization Parameters for Val-Cit-PABC-OH
Parameter | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Coupling Agent | DIC/HOBt | HATU | 98% vs. 85% coupling yield |
Temperature | 25°C | 0°C → 25°C ramp | Aggregation reduced by 60% |
Deprotection | 20% piperidine in DMF | 0.1M DBU in DMF | Epimerization <2% |
PABC-OH Attachment | Solution-phase | On-resin | Purity >95% |
DBCO conjugation employs chemoselective SPAAC with azide-functionalized intermediates. The DBCO group’s ring strain (18 kcal/mol) drives cycloaddition without copper catalysts, preserving antibody integrity in ADC synthesis. This reaction proceeds at pH 7.0–8.0 and 4°C, achieving >90% conjugation efficiency within 2 hours while avoiding side reactions with the Val-Cit peptide’s amines [1] [4] [9].
A major challenge is isomer formation during DBCO conjugation. The imine bond (C=N) adjacent to DBCO’s carbonyl group exhibits slow rotation, generating syn and anti isomers in a 55:45 ratio. These isomers complicate purification and alter ADC pharmacokinetics. Mitigation strategies include:
Table 2: DBCO Conjugation Strategies and Outcomes
Conjugation Method | Conditions | Isomer Ratio (syn:anti) | Yield | Application |
---|---|---|---|---|
Standard SPAAC | 25°C, pH 7.4, 4h | 55:45 | 85% | Research-scale ADCs |
Low-Temp SPAAC | 4°C, pH 8.0, 12h | 70:30 | 78% | Clinical-grade ADCs |
Pre-purified DBCO | Isomer separation pre-use | >95:5 | 65% | High-stability therapeutics |
Industrial-scale synthesis employs continuous-flow reactors for Val-Cit-PABC-OH production. Key advantages include:
PABC spacer design critically enhances synthesis yields. The para-aminobenzyl alcohol (PABC) group’s electron-donating properties stabilize the nascent dipeptide against nucleophilic degradation during SPPS. Additionally, its aromatic structure facilitates C18 column purification due to hydrophobic interactions, increasing recovery rates to 92%. Optimized PABC introduction protocols use N-hydroxysuccinimide (NHS) esters in tetrahydrofuran (THF), minimizing hydrolysis side reactions [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7